molecular formula C22H22N6O4 B2512631 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide CAS No. 1396891-05-6

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide

Cat. No. B2512631
CAS RN: 1396891-05-6
M. Wt: 434.456
InChI Key: ZPUSAKDVFFEYOS-IZZDOVSWSA-N
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Description

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide is a useful research compound. Its molecular formula is C22H22N6O4 and its molecular weight is 434.456. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungicidal and Insecticidal Activities

Research on cinnamamide derivatives, which share structural similarities with the specified compound, has demonstrated significant fungicidal and insecticidal activities. These compounds have been synthesized and evaluated against various plant pathogens and pests. Preliminary results indicate certain fungicidal activities against seven plant pathogens at concentrations of 50 μg/mL, with specific derivatives showing high inhibition ratios against R. solani. Additionally, moderate nematicidal activities were observed, suggesting the potential of morpholine and cinnamamide frameworks in agricultural applications for pest control (Xiao et al., 2011).

Antimicrobial and Antioxidant Properties

Another study explored the synthesis and antimicrobial evaluation of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. These compounds demonstrated variable antimicrobial activities against selected microbial species. Notably, compounds within this series showed promising antimicrobial potency, highlighting the therapeutic potential of morpholine-containing cinnamamide derivatives in treating microbial infections (Gul et al., 2017).

Tyrosinase Inhibition for Cosmetics and Medicine

Cinnamamide derivatives have also been investigated for their inhibitory effects on the tyrosinase enzyme, crucial in melanin biosynthesis. This research is particularly relevant to the cosmetics industry for developing products that can prevent hyperpigmentation. One study reported that certain N-(2-morpholinoethyl)cinnamamide derivatives exhibited significant tyrosinase inhibitory activity, comparable to that of kojic acid, a standard tyrosinase inhibitor. These findings suggest the potential application of these compounds in cosmetics and medicine, targeting conditions related to melanin overproduction (Ghafary et al., 2019).

properties

IUPAC Name

(E)-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c29-20(11-6-17-4-2-1-3-5-17)23-18-7-9-19(10-8-18)28-22(31)27(24-25-28)16-21(30)26-12-14-32-15-13-26/h1-11H,12-16H2,(H,23,29)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSAKDVFFEYOS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cinnamamide

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